

Health and safety data for 1,3,5-Tribromobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Tribromobenzene*

Cat. No.: *B165230*

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **1,3,5-Tribromobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tribromobenzene (TBB), with CAS number 626-39-1, is a substituted aromatic hydrocarbon where three bromine atoms are symmetrically positioned on a benzene ring.^[1] Its molecular formula is $C_6H_3Br_3$.^{[2][3]} This compound serves as a critical building block and intermediate in various organic synthesis processes, including palladium-catalyzed cross-coupling reactions and the synthesis of Grignard reagents.^{[1][4]} In the pharmaceutical sector, it is utilized as an intermediate for creating complex organic molecules that may form the basis of active pharmaceutical ingredients (APIs).^[1] Additionally, its well-defined properties make it suitable for use as an analytical standard, for instance, as an internal standard in gas chromatography-mass spectrometry (GC-MS).^[1] Given its utility in research and manufacturing, a thorough understanding of its health and safety profile is essential for safe handling and use.

Hazard Identification and Classification

1,3,5-Tribromobenzene is classified as a hazardous substance. The primary hazards are related to irritation and aquatic toxicity.^{[5][6]} It is not classified for acute toxicity, carcinogenicity, or reproductive toxicity due to a lack of data.^[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for **1,3,5-Tribromobenzene**.

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[5] [7][8]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation[5][7][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation[5][6][7]
Hazardous to the Aquatic Environment (Long-term)	Category 4	H413: May cause long lasting harmful effects to aquatic life[5] [9][10]

Table 1: GHS Hazard Classification for **1,3,5-Tribromobenzene**.

NFPA Ratings

The National Fire Protection Association (NFPA) 704 diamond provides a quick assessment of the hazards of a material.

Hazard	Rating	Description
Health (Blue)	2	Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3][5]
Flammability (Red)	0	Materials that will not burn under typical fire conditions.[3][5]
Instability (Yellow)	0	Normally stable, even under fire exposure conditions, and not reactive with water.[5]
Special (White)	-	No special hazards.

Table 2: NFPA 704 Ratings for **1,3,5-Tribromobenzene**.

Toxicological Properties

Detailed quantitative toxicological data for **1,3,5-Tribromobenzene** is limited. Most safety data sheets report "no data available" for acute toxicity metrics such as LD50 and LC50.[3][9] The primary known health effects are irritant properties.

Toxicological Endpoint	Result	Classification/Remarks
Acute Oral Toxicity	No data available	Not classified
Acute Dermal Toxicity	No data available	Not classified
Acute Inhalation Toxicity	No data available	Not classified
Skin Corrosion/Irritation	Causes skin irritation	GHS Category 2[5]
Serious Eye Damage/Irritation	Causes serious eye irritation	GHS Category 2A[5]
Respiratory Irritation	May cause respiratory irritation	GHS STOT SE Category 3[5] [7]
Respiratory or Skin Sensitization	No data available	Not classified
Germ Cell Mutagenicity	No data available	Not classified[3]
Carcinogenicity	No data available	Not classified by IARC or other agencies[3]
Reproductive Toxicity	No data available	Not classified[5]

Table 3: Summary of Toxicological Data.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	626-39-1	[5]
Molecular Formula	C ₆ H ₃ Br ₃	[2]
Molecular Weight	314.80 g/mol	[2]
Appearance	White to beige or light yellow-brown powder/solid	[8][9][11]
Melting Point	117-123 °C	[2][8]
Boiling Point	271 °C (at 760 mmHg)	[8][9]
Flash Point	115.5 °C	[2]
Density	2.281 g/cm ³	[9]
Solubility	Insoluble in water. Soluble in organic solvents like benzene, chloroform, ether, hot ethanol, and acetic acid.	[3][4][11]
Vapor Pressure	0.012 mmHg at 25°C	

Table 4: Physical and Chemical Properties.

Fire and Explosion Hazard Data

1,3,5-Tribromobenzene is not considered a significant fire hazard.

- Flammability: The material will not burn under typical fire conditions.[3][5]
- Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5][9]
- Hazardous Combustion Products: Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[3][5][7]
- Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[5][9]

Stability and Reactivity

- Chemical Stability: The product is stable under normal handling and storage conditions.[5]
- Conditions to Avoid: Keep away from heat, sparks, and flame.[5]
- Incompatible Materials: Strong oxidizing agents.[5][7]
- Hazardous Decomposition: Under normal use, hazardous decomposition products are not expected. In case of fire, hazardous decomposition products like carbon oxides and hydrogen bromide are generated.[5]

Experimental Protocols

Specific experimental reports on the toxicology of **1,3,5-Tribromobenzene** were not available in the searched literature. The following are generalized protocols for the types of studies used to assess the hazards identified (irritation and mutagenicity). These are based on standard OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is used to predict the skin irritation potential of chemicals.

- Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™, are used. These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis. [12][13]
- Test Substance Application: A small quantity (e.g., 25 µL) of the undiluted test substance (**1,3,5-Tribromobenzene**) is applied topically to the surface of the RhE tissue.[14]
- Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[14]
- Post-Incubation: After exposure, the tissues are rinsed to remove the test substance and incubated for a further period (e.g., 42 hours) in fresh medium.[14]

- **Viability Assessment:** Cell viability is measured using a quantitative assay, typically the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial enzymes in viable cells to a purple formazan salt.[12] The amount of formazan produced is measured spectrophotometrically.
- **Data Interpretation:** The viability of the treated tissues is expressed as a percentage relative to negative controls. If the mean tissue viability is $\leq 50\%$, the substance is classified as an irritant (UN GHS Category 2).[12][14]

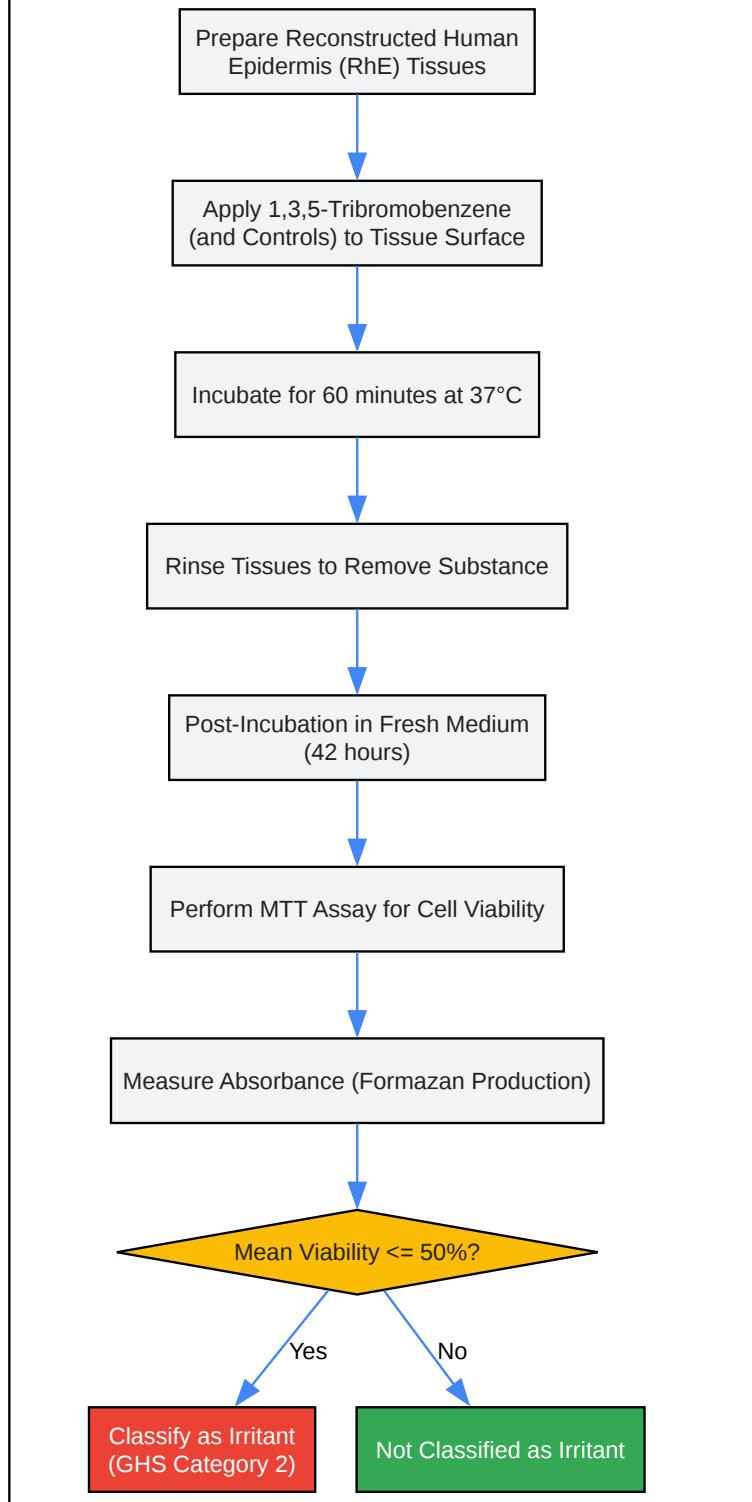
Acute Eye Irritation/Corrosion Test (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits.[15][16]

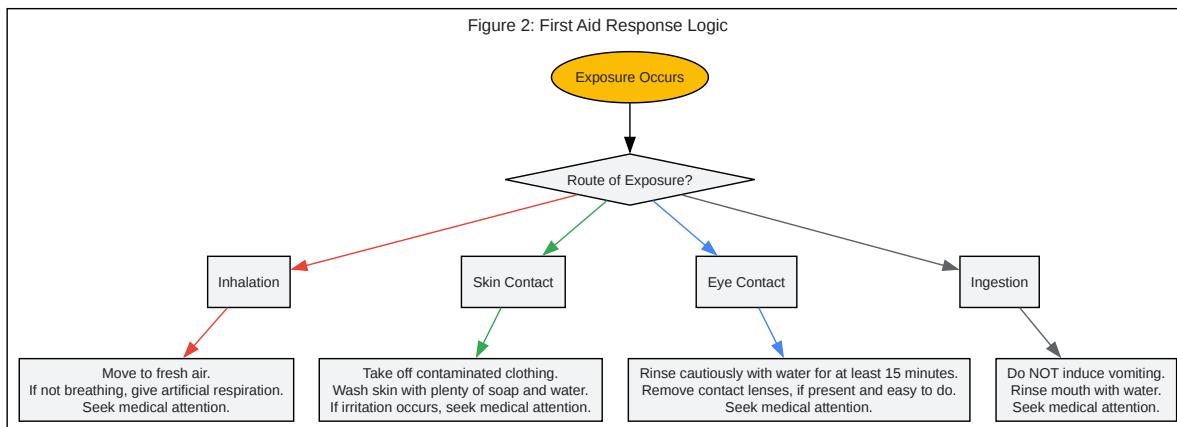
- **Animal Selection:** Healthy, young adult albino rabbits are used. The eye of each animal is examined before the test to ensure no pre-existing corneal defects or irritation.
- **Test Substance Application:** A single dose of the test substance (e.g., 0.1 g for a solid) is applied into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[15][17] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[18]
- **Observation Period:** The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.[15][17]
- **Scoring:** Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a standardized system (Draize scoring).[17]
- **Classification:** The classification of the substance's irritation potential is based on the severity and reversibility of the observed ocular lesions.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is widely used to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and

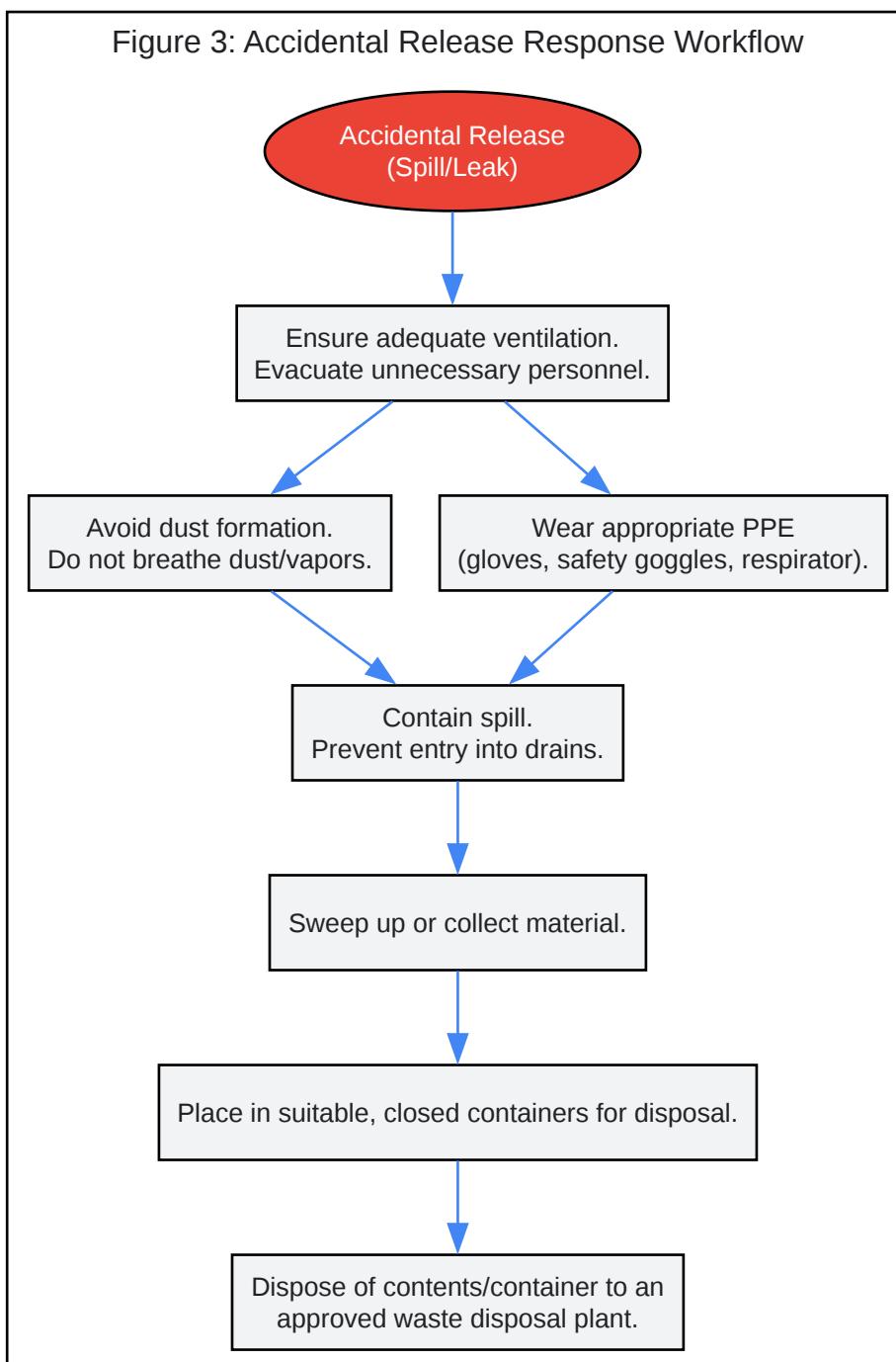

Escherichia coli.[19][20]

- Strain Selection: Histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of *E. coli* (e.g., WP2 uvrA) are selected. These strains cannot synthesize an essential amino acid and will not grow on a minimal medium lacking it, unless a reverse mutation occurs.[19][20]
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate (typically from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone) and cofactors. This mimics mammalian metabolism and can convert promutagens into active mutagens.[21]
- Exposure: The bacterial tester strains are exposed to various concentrations of **1,3,5-Tribromobenzene** in the presence and absence of the S9 mix. This is typically done using either the plate incorporation or pre-incubation method.[21]
- Incubation: The treated plates are incubated at 37°C for 48-72 hours.[19]
- Scoring: The number of revertant colonies (colonies that have undergone mutation and can now grow on the minimal medium) is counted for each concentration.
- Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and this increase is reproducible and statistically significant compared to the spontaneous revertant count (negative control).[22]


Visualizations: Workflows and Logic Diagrams

No specific signaling pathways affected by **1,3,5-Tribromobenzene** were identified in the reviewed literature. The following diagrams illustrate key experimental and safety workflows.

Figure 1: In Vitro Skin Irritation Test Workflow (OECD 439)


[Click to download full resolution via product page](#)

Caption: Workflow for assessing skin irritation potential using an in vitro RhE model.

[Click to download full resolution via product page](#)

Caption: Decision logic for first aid measures based on the route of exposure.

[Click to download full resolution via product page](#)

Caption: General workflow for responding to an accidental release of the substance.

Safe Handling, Storage, and Disposal

Handling

- Handle in accordance with good industrial hygiene and safety practices.[5][7]
- Use only in a well-ventilated area.[5][7]
- Avoid breathing dust, mist, or spray.[3][5]
- Avoid contact with skin and eyes.[5]
- Wash hands thoroughly after handling.[5][7]
- Do not eat, drink, or smoke when using this product.[5]

Storage

- Store in a cool, dry, and well-ventilated place.[7][9]
- Keep container tightly closed.[5][7]
- Store locked up.[3][5]
- Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal

- Dispose of contents and container in accordance with local, regional, national, and international regulations.[5][10]
- Material should be disposed of at an approved waste disposal plant.[5][10]
- Avoid release to the environment.[9][10]

Exposure Controls and Personal Protection Engineering Controls

- Ensure adequate ventilation, especially in confined areas.[8][9]
- Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may also be necessary.[5][9]
- Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves (e.g., nitrile rubber).[5][8][9]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required in some situations.[5][7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1,3,5-Tribromobenzene | CAS#:626-39-1 | Chemsoc [chemsoc.com]
- 3. 1,3,5-Tribromobenzene - Safety Data Sheet [chemicalbook.com]
- 4. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. iivs.org [iivs.org]
- 13. youtube.com [youtube.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ecetoc.org [ecetoc.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. biomed.cas.cz [biomed.cas.cz]
- 21. researchgate.net [researchgate.net]
- 22. Mutagenicity tests of 4-phenyl-1,3-dithia-2-thioxo-cyclopent-4-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and safety data for 1,3,5-Tribromobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165230#health-and-safety-data-for-1-3-5-tribromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com